3-(4-acetylbenzenesulfonamido)propanoic acid
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Overview
Description
3-(4-acetylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO5S. It is also known by its IUPAC name, N-[(4-acetylphenyl)sulfonyl]-beta-alanine. This compound is characterized by the presence of an acetyl group attached to a benzene ring, which is further connected to a sulfonamide group and a propanoic acid moiety .
Preparation Methods
The synthesis of 3-(4-acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the amino group of beta-alanine. The reaction mixture is then acidified to precipitate the product .
Chemical Reactions Analysis
3-(4-acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .
Scientific Research Applications
3-(4-acetylbenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
3-(4-acetylbenzenesulfonamido)propanoic acid can be compared with other similar compounds, such as:
3-(4-hydroxyphenyl)amino)propanoic acid: This compound has a hydroxy group instead of an acetyl group, which can influence its biological activity and chemical reactivity.
3-(3-acetylbenzenesulfonamido)propanoic acid: This isomer has the acetyl group in a different position on the benzene ring, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
3-(4-acetylbenzenesulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, primarily due to its structural properties, which allow it to interact with biological systems effectively. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound can modulate immune responses. In a study involving peripheral blood mononuclear cells (PBMC), derivatives of sulfonamide compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, at a concentration of 100 µg/mL, these compounds reduced TNF-α production by approximately 44-60%, indicating a strong anti-inflammatory potential .
Table 1: Cytokine Inhibition by Sulfonamide Derivatives
Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |
---|---|---|
This compound | 44-60% | 44-79% |
Ibuprofen | 96.01% (control) | Not applicable |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. Notably, a recent investigation assessed the effects of several sulfonamide derivatives on A549 lung cancer cells. Certain compounds exhibited cytotoxic effects, reducing cell viability by up to 50% and inhibiting cell migration . The most promising candidates showed comparable efficacy to established chemotherapeutics like doxorubicin.
Case Study: A549 Cell Line
In vitro studies using the A549 cell line revealed that specific derivatives of this compound significantly reduced cell viability and induced apoptosis in cancer cells. The research highlighted the structure-dependent nature of the anticancer activity, suggesting that modifications in the sulfonamide structure could enhance therapeutic efficacy.
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated using various assays, including the DPPH radical scavenging assay. Compounds derived from this compound demonstrated significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | Significant (exact % not specified) |
Ascorbic Acid (control) | Highest activity |
Butylated Hydroxytoluene (BHT) | Moderate activity |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer cell proliferation. The sulfonamide moiety is known to interact with various biological targets, modulating pathways associated with inflammation and tumor growth.
Properties
IUPAC Name |
3-[(4-acetylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)9-2-4-10(5-3-9)18(16,17)12-7-6-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGKCLYKIHMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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